molecular formula C7H4F3N3S B6314356 5-Trifluoromethylthio-1H-benzotriazole CAS No. 157590-72-2

5-Trifluoromethylthio-1H-benzotriazole

Cat. No. B6314356
CAS RN: 157590-72-2
M. Wt: 219.19 g/mol
InChI Key: YPXGKVNMPAVDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethylthio-1H-benzotriazole (5-TFMTB) is an organosulfur compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. 5-TFMTB is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 5-TFMTB has been used in a variety of biochemical and physiological studies to investigate the effects of its metabolites on various biological systems.

Scientific Research Applications

5-Trifluoromethylthio-1H-benzotriazole has been used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In biochemistry and pharmacology, this compound has been used to investigate the effects of its metabolites on various biological systems, including enzymes and receptors.

Mechanism of Action

5-Trifluoromethylthio-1H-benzotriazole acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. This compound binds to the active site of the enzyme, blocking the binding of the substrate and thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs and other compounds. In vivo studies have shown that this compound can reduce the activity of enzymes involved in the synthesis of cholesterol and fatty acids, leading to decreased levels of these compounds. In addition, this compound has been shown to reduce the expression of genes involved in inflammation, leading to decreased inflammation in the body.

Advantages and Limitations for Lab Experiments

5-Trifluoromethylthio-1H-benzotriazole has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable in aqueous solutions. In addition, this compound has a wide range of applications, making it a versatile reagent for a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents, and it can be toxic at high concentrations.

Future Directions

The potential future directions for 5-Trifluoromethylthio-1H-benzotriazole include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the mechanism of action of this compound and its metabolites could lead to the development of more specific inhibitors of cytochrome P450 enzymes. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

5-Trifluoromethylthio-1H-benzotriazole is synthesized from 1,3-diaminobenzene and trifluoromethanesulfonyl chloride in a two-step reaction. In the first step, 1,3-diaminobenzene is reacted with trifluoromethanesulfonyl chloride to form the intermediate 3-trifluoromethylthio-1H-benzotriazole. In the second step, this intermediate is reacted with ammonium hydroxide to form this compound.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGKVNMPAVDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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